Antibacterial Activity vs. Chloramphenicol
Derivatives synthesized from the 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid scaffold exhibit antibacterial activity comparable to established fluoroquinolone standards [1]. In a direct head-to-head evaluation, trifluoromethyl-substituted quinolone-hydantoin hybrid 19c (derived from a trifluoromethylquinolone core) displayed MIC values of 50 µg/mL against both S. aureus and P. aeruginosa, matching the potency of the standard drug chloramphenicol (MIC = 50 µg/mL) under identical assay conditions [1]. This demonstrates that the 7-CF₃ substitution pattern supports antibacterial efficacy equivalent to clinically used agents.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 50 µg/mL (as hybrid 19c derived from trifluoromethylquinolone) |
| Comparator Or Baseline | Chloramphenicol: 50 µg/mL |
| Quantified Difference | Equivalent potency (MIC ratio = 1.0) |
| Conditions | S. aureus MTCC 96 and P. aeruginosa MTCC 441; broth microdilution method |
Why This Matters
This equivalence to a clinically established antibiotic validates the 7-CF₃-quinolone scaffold as a viable starting point for antimicrobial lead optimization, supporting its procurement for medicinal chemistry campaigns targeting resistant bacterial strains.
- [1] Mahajan, A., et al. (2022). Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. Sci, 4(3), 30. View Source
